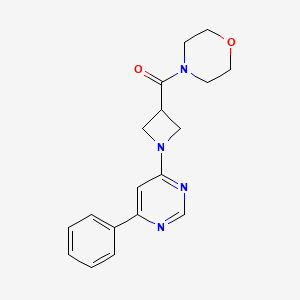

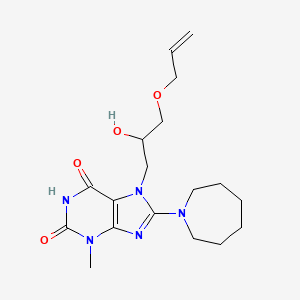

6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one” is a complex organic molecule. It contains several functional groups and structural motifs that are common in many bioactive molecules, including a pyran ring, a piperidine ring, and a thiophene ring .

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups and structural motifs within its structure. For example, the pyran ring might undergo reactions typical of ethers and alcohols, while the piperidine ring might participate in reactions typical of secondary amines .科学的研究の応用

Synthesis and Biological Activity

New derivatives of 6,6-dimethyl-2-oxo-4-{2-[5-alkylsilyl(germyl)]furan(thiophen)-2-yl}vinyl-5,6-dihydro-2H-pyran-3-carbonitriles have been synthesized, which include components similar to 6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one. These compounds display cytotoxicity and inhibit matrix metalloproteinase, indicating potential for cancer research and therapeutic applications (Ignatovich et al., 2015).

Corrosion Inhibition

Studies on piperidine derivatives, including compounds structurally related to 6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one, have shown effective inhibition of copper corrosion in sulfuric acid environments. This indicates their potential application in materials science, particularly in corrosion prevention (Sankarapapavinasam et al., 1991).

Insecticidal Properties

Pyridine derivatives, including structures akin to 6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one, have been synthesized and shown to possess insecticidal activity against cowpea aphids. This suggests their potential use in agricultural pest control (Bakhite et al., 2014).

Electrochemical Studies

Novel Mannich bases bearing pyrazolone moiety, similar in structure to the target compound, have been synthesized and analyzed through electrochemical studies. This research contributes to the understanding of their electrochemical behavior, which could be relevant for various industrial applications (Naik et al., 2013).

Antibacterial and Antituberculosis Activity

Newly synthesized fused pyran derivatives, related to the chemical structure , have shown in vitro antibacterial activity against pathogenic strains and antituberculosis activity. This suggests potential medical applications in treating bacterial and tuberculosis infections (Kalaria et al., 2014).

Sigma Receptor Ligands

Studies on thiophene bioisosteres of spirocyclic sigma receptor ligands, including compounds similar to 6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one, have shown high potency and selectivity for sigma 1 receptors. This research offers insights into the development of new drugs targeting these receptors, which could have implications in neuroscience and pharmacology (Oberdorf et al., 2008).

Anticancer Activity

Compounds structurally related to the target compound have been synthesized and evaluated for their anticancer activity. This includes research on fluoro-substituted benzo[b]pyran with anti-lung cancer activity, suggesting potential applications in cancer treatment (Hammam et al., 2005).

Green Chemistry and Organic Methodology

Research on Achmatowicz Rearrangement-inspired development has been conducted, focusing on green chemistry and organic methodology, including the synthesis of six-membered heterocycles. This research is relevant to sustainable chemistry practices and the development of environmentally friendly synthetic methods (Liang et al., 2022).

特性

IUPAC Name |

6-methyl-4-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]oxypyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-12-9-14(10-17(20)21-12)22-13-4-6-18(7-5-13)16(19)11-15-3-2-8-23-15/h2-3,8-10,13H,4-7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAICMNEJJGVGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2840586.png)

![8-[Benzyl(methyl)amino]-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2840592.png)

![4-(4-(benzyloxy)phenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2840593.png)

![N-[(4-bromophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2840595.png)

![Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2840596.png)

![2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2840601.png)

![2-(4-chlorophenoxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylpropanamide](/img/structure/B2840604.png)